![molecular formula C21H22N6O2 B6504922 5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide CAS No. 1396812-51-3](/img/structure/B6504922.png)
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It is part of a series of compounds designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting from 1-(5-nitropyridin-2-yl)-4-phenylpiperazine . The leading compound, 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, is converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a phenylpiperazine group and a cyclopropyl group . The exact structure can be determined using spectroscopic methods such as NMR .Chemical Reactions Analysis
The compound exhibits inhibitory activity against acetylcholinesterase, with most of the synthesized compounds displaying moderate acetylcholinesterase inhibitory activities in vitro . The mechanism of inhibition was analyzed by the kinetic study, indicating that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 165.4-167.9 °C . Its chemical formula is C30H31F3N8O6 . More detailed physical and chemical properties can be determined using various analytical techniques.Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
This compound has been studied for its potential use in the treatment of Alzheimer’s disease . It has been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. In Alzheimer’s disease, the levels of acetylcholine are often low, so inhibiting AChE can help increase these levels and potentially improve symptoms .
Neurodegenerative Disorders
Beyond Alzheimer’s disease, the inhibition of acetylcholinesterase could potentially be beneficial in other neurodegenerative disorders where there is a deficiency of acetylcholine .
Immunofluorescent Labeling
The compound “F6257-3553” is used as an antibody in immunofluorescent labeling of mouse spleen cells and human ovarian adenocarcinoma cells stained with anti-integrin primary antibodies . This application is crucial in biomedical research, as it allows for the visualization of specific proteins or antigens in cells and tissues .
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic signal .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to enhanced signaling in cholinergic neurons, which are involved in numerous cognitive processes, including memory and attention .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic signaling. This can potentially improve cognitive function, particularly in conditions where cholinergic signaling is impaired, such as Alzheimer’s disease .
Direcciones Futuras
The compound shows promise as a lead compound for the development of Alzheimer’s disease drugs . Future research could focus on optimizing its structure to improve its efficacy and selectivity, as well as conducting in vivo studies and clinical trials to evaluate its safety and effectiveness in humans.
Propiedades
IUPAC Name |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(17-12-18(29-25-17)15-6-7-15)24-19-13-20(23-14-22-19)27-10-8-26(9-11-27)16-4-2-1-3-5-16/h1-5,12-15H,6-11H2,(H,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGTZFXSUVMZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.